Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxybutanoate
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Overview
Description
Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxybutanoate is a chemical compound with the molecular formula C10H19NO5 and a molecular weight of 233.26 g/mol . It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. The compound is characterized by its tert-butoxycarbonyl (Boc) protecting group, which is often used to protect amine functionalities during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxybutanoate can be synthesized through several methods. One common approach involves the reaction of methyl 2-amino-3-hydroxybutanoate with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of automated reactors and precise control of reaction conditions to achieve consistent product quality . The compound is then purified through techniques such as crystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxybutanoate undergoes various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, dichloromethane, room temperature.
Reduction: LiAlH4, ether, low temperatures.
Substitution: TFA, dichloromethane, room temperature.
Major Products Formed
Oxidation: Formation of a carbonyl compound (e.g., aldehyde or ketone).
Reduction: Formation of an alcohol.
Substitution: Formation of the free amine after Boc group removal.
Scientific Research Applications
Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxybutanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxybutanoate involves its ability to act as a protecting group for amines. The Boc group is stable under basic conditions but can be selectively removed under acidic conditions, allowing for the controlled release of the free amine . This property makes it valuable in multi-step organic synthesis where selective protection and deprotection of functional groups are required .
Comparison with Similar Compounds
Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxybutanoate can be compared with other similar compounds such as:
Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-phenylpropanoate: Similar in structure but contains a phenyl group, which may alter its reactivity and applications.
Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate: Contains an additional methyl group, affecting its steric properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5/c1-6(12)7(8(13)15-5)11-9(14)16-10(2,3)4/h6-7,12H,1-5H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMWAPNVRMDIPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC)NC(=O)OC(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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